![molecular formula C13H15NO3S2 B13736482 O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13736482.png)
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is an organic compound with a complex structure that includes an acetamidophenyl group, an oxoethyl group, and a sulfanylmethanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate typically involves multiple steps One common method includes the esterification of 4-acetamidophenylacetic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethanethioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Applications De Recherche Scientifique
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The acetamidophenyl group may interact with enzymes or receptors, while the sulfanylmethanethioate group can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidophenyl acetate: Similar structure but lacks the sulfanylmethanethioate group.
4-Acetamidophenylacetic acid ethyl ester: Similar ester group but different functional groups attached to the phenyl ring.
Uniqueness
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate is unique due to the presence of both the acetamidophenyl and sulfanylmethanethioate groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15NO3S2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
O-ethyl [2-(4-acetamidophenyl)-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H15NO3S2/c1-3-17-13(18)19-8-12(16)10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
Clé InChI |
QUBDSCYCHYYQJC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=S)SCC(=O)C1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


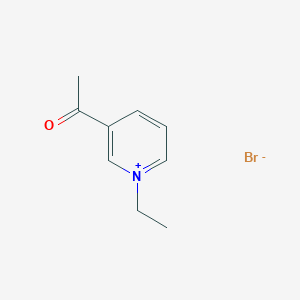
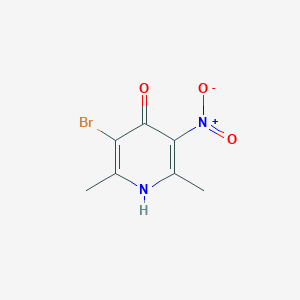
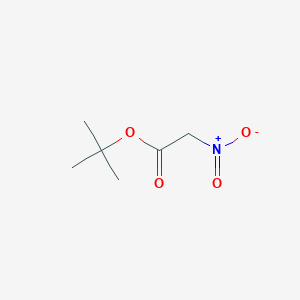
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
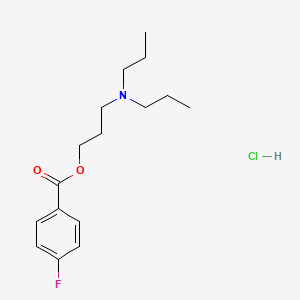
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
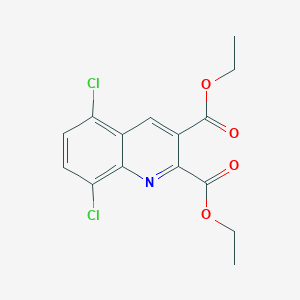


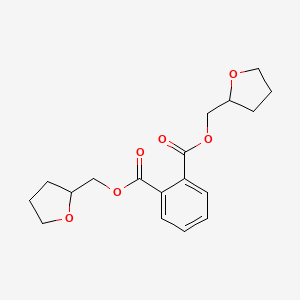

![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
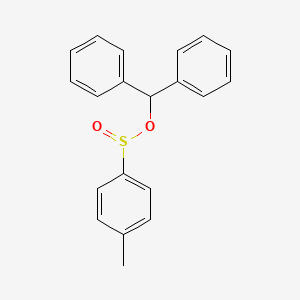
![4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
